
6-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine, commonly referred to as CCEPA, is a synthetic compound that has been studied for its potential applications in scientific research. CCEPA is a member of the pyrimidine family, which is a class of organic compounds that are composed of two nitrogen atoms and three carbon atoms. CCEPA has been found to be a promising compound for laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines
A study by El-bayouki and Basyouni (1988) discusses the synthesis of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties, which could indicate potential applications of similar pyrimidin-4-amine derivatives in controlling snail populations that act as vectors for diseases like schistosomiasis El-bayouki & Basyouni, 1988.
Anti-Tubercular Evaluation and Molecular Docking
Vavaiya et al. (2022) developed ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and evaluated them for anti-tubercular activity. The study provides insights into the synthetic routes and potential biological activities of pyrimidin-4-amine derivatives Vavaiya et al., 2022.
Degradation of Chlorimuron-Ethyl by Aspergillus Niger
Research by Sharma, Banerjee, and Choudhury (2012) highlights the degradation of chlorimuron-ethyl, a chemical structurally related to pyrimidines, by Aspergillus niger. This study suggests the environmental breakdown and potential bioremediation applications of pyrimidin-4-amine derivatives Sharma et al., 2012.
Synthesis and Antibacterial Evaluation of Pyrimido[4′,5′:5,6][1,4]Thiazino[2,3-b]Quinoxaline Derivatives
A study by Afrough et al. (2019) explores the synthesis and antibacterial evaluation of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, demonstrating the potential antimicrobial applications of complex pyrimidin-4-amine structures Afrough et al., 2019.
Synthesis and Characterization of Stable Betainic Pyrimidinaminides
Research by Schmidt (2002) on the synthesis and characterization of betainic pyrimidinaminides offers insights into the chemical properties and stability of pyrimidine derivatives, which could be relevant for the design of new compounds with similar backbones Schmidt, 2002.
Propiedades
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-11-8-12(16-9-15-11)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBBFRHVOKCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




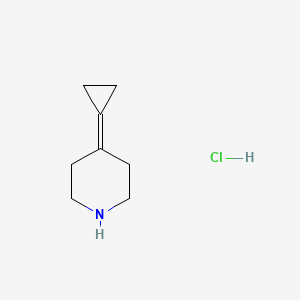

![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)
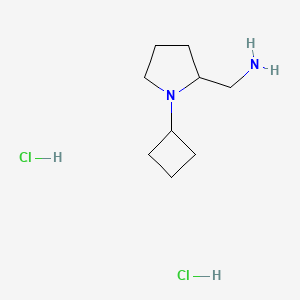
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
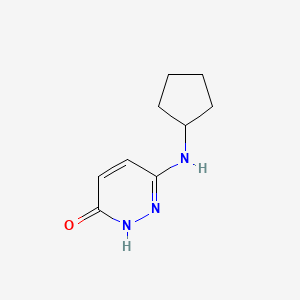
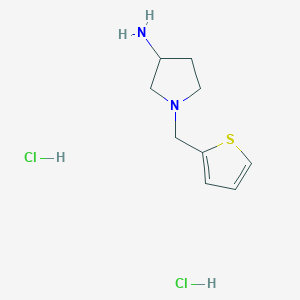

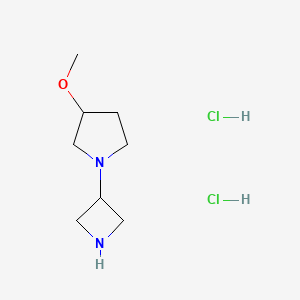

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)